An In-depth Technical Guide to N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine: Core Chemical Properties and Applications
An In-depth Technical Guide to N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, a critical building block in the chemical synthesis of oligonucleotides. This document is intended for researchers, scientists, and drug development professionals who utilize synthetic DNA for a wide range of applications, from basic research to the development of novel therapeutics.
Core Chemical Properties
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is a protected nucleoside derivative essential for the automated solid-phase synthesis of DNA. The strategic placement of protecting groups—the benzoyl group on the exocyclic amine of adenine and the dimethoxytrityl (DMT) group on the 5'-hydroxyl function—allows for the precise and controlled assembly of DNA chains.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₃₅N₅O₆ | [1] |
| Molecular Weight | 657.71 g/mol | [2][3] |
| CAS Number | 64325-78-6 | [1] |
| Appearance | White to off-white powder/solid | [2][4] |
| Melting Point | 94 °C to >122°C (decomposes) | [2][] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly, heated), Acetonitrile, Dichloromethane | [][6] |
| Storage Conditions | -20°C, protect from light | [][7] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Description | Reference(s) |
| ¹H NMR | Chemical shifts are consistent with the structure, showing characteristic peaks for the DMT, benzoyl, and deoxyribose moieties. A related compound shows DMT methoxy protons around δ 3.75 ppm and aromatic protons from the benzoyl group between δ 7.48-7.72 ppm. | [8][9] |
| ¹³C NMR | Spectral data confirms the carbon framework of the molecule. | [8] |
| Mass Spectrometry | The expected molecular ion peak can be readily identified. | [2] |
| HPLC Purity | Typically ≥95-99% | [4][10] |
Role in Oligonucleotide Synthesis
The primary application of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is as a monomeric building block in phosphoramidite-based solid-phase DNA synthesis.[4][11] Each component of its structure plays a crucial role in the efficiency and fidelity of oligonucleotide synthesis.
-
N6-Benzoyl (Bz) Group: This group protects the exocyclic amine of the adenine base, preventing it from participating in unwanted side reactions during the phosphoramidite coupling step.[12]
-
5'-O-Dimethoxytrityl (DMT) Group: The acid-labile DMT group protects the 5'-hydroxyl of the deoxyribose sugar. Its removal in a controlled manner at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.[] The lipophilic nature of the DMT group also aids in the purification of the final oligonucleotide.[7]
-
3'-Hydroxyl Group: The free 3'-hydroxyl group is the site of phosphitylation to generate the reactive phosphoramidite moiety required for coupling to the growing DNA chain.
The use of this protected deoxadenosine derivative is fundamental to the synthesis of a wide array of custom DNA sequences for applications in:
-
Gene Therapy: In the development of gene-targeting therapies.[4][14]
-
Diagnostics: For the production of probes used in molecular diagnostics to detect specific DNA or RNA sequences.[11][14]
-
Research in Molecular Biology: To study gene expression, regulation, and function.[4]
Experimental Protocols
Synthesis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
The synthesis of the title compound is typically a multi-step process starting from 2'-deoxyadenosine. A common strategy involves the protection of the N6-amino group followed by the protection of the 5'-hydroxyl group.
Step 1: N6-Benzoylation of 2'-deoxyadenosine (Transient Protection Method) [12]
This method provides an efficient one-pot synthesis of N6-benzoyl-2'-deoxyadenosine.
-
Materials:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl Chloride
-
Aqueous Sodium Bicarbonate
-
Methanol
-
-
Procedure:
-
Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TMSCl dropwise to the solution with stirring to silylate the 3' and 5' hydroxyl groups.
-
To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding aqueous sodium bicarbonate and then methanol to remove the silyl protecting groups.
-
The crude N6-benzoyl-2'-deoxyadenosine is then purified, typically by crystallization.
-
Step 2: 5'-O-DMT Protection of N6-benzoyl-2'-deoxyadenosine [6][8]
-
Materials:
-
N6-benzoyl-2'-deoxyadenosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Toluene
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dry N6-benzoyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.
-
Add DMT-Cl portion-wise at room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent and co-evaporate the residue with toluene.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.
-
Quality Control and Analysis
The purity and identity of the synthesized compound are critical for its successful use in oligonucleotide synthesis.
High-Performance Liquid Chromatography (HPLC) [6][15]
-
Column: A reverse-phase column, such as a Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) is typically employed.
-
Detection: UV detection at a wavelength appropriate for the chromophores (e.g., 260 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
-
¹H and ¹³C NMR: Spectra are recorded to confirm the presence of all expected functional groups and the overall structure of the molecule.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
Visualizations
Diagram 1: Logical Relationship of Protecting Groups
Caption: Key protection steps for preparing the phosphoramidite building block.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
Diagram 3: Role in Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four key steps in one cycle of solid-phase DNA synthesis.
References
- 1. Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy- | C38H35N5O6 | CID 2724489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine(64325-78-6) 1H NMR spectrum [chemicalbook.com]
- 3. N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. scienceopen.com [scienceopen.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | 64325-78-6 | TCI AMERICA [tcichemicals.com]
- 11. netascientific.com [netascientific.com]
- 12. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
